3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide
Description
The compound 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a sulfonyl-linked 4-(2,5-dimethylphenyl)piperazine group and an N-propyl chain.
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-4-8-21-20(24)19-18(7-13-27-19)28(25,26)23-11-9-22(10-12-23)17-14-15(2)5-6-16(17)3/h5-7,13-14H,4,8-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWMMSKFSTKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Dimethylphenyl Group: This step involves the reaction of the piperazine derivative with 2,5-dimethylphenyl compounds under basic conditions.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Final Coupling: The final step involves coupling the thiophene ring with the piperazine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds similar to 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide exhibit multimodal antidepressant effects. They act on various serotonin receptors, including:
- 5-HT1A Receptor Agonism : Enhances serotonin activity.
- 5-HT3 and 5-HT7 Receptor Antagonism : Reduces anxiety and depressive symptoms.
In vitro studies have shown that these compounds can increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in mood regulation and anxiety disorders .
CNS Disorders
The compound has been investigated for its potential in treating central nervous system (CNS) disorders. Its mechanism involves the modulation of neurotransmitter systems, making it suitable for conditions like:
- Depression
- Anxiety disorders
- Schizophrenia
Clinical trials are ongoing to evaluate its efficacy and safety in human subjects .
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. In particular, compounds with similar structures have shown selective toxicity towards leukemia cells, indicating potential for development as anticancer agents .
Case Study 1: Antidepressant Efficacy
A study focused on the antidepressant effects of a related compound demonstrated significant improvements in patients with major depressive disorder when administered over a period of eight weeks. The study highlighted the importance of receptor selectivity in enhancing therapeutic outcomes .
Case Study 2: Antitumor Activity
In vitro tests conducted on human tumor cell lines revealed that certain piperazine derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents. The results indicated a promising role for these compounds in cancer treatment protocols .
Mechanism of Action
The mechanism of action of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various biological targets, potentially leading to therapeutic effects . The sulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The compound is compared below with structurally related analogs (Table 1):
Key Observations:
Core Heterocycle Influence: The thiophene core in the target compound may confer distinct electronic properties compared to pyridine (Compound 22) or pyrido-pyrimidinone (). Thiophene’s electron-rich aromatic system could enhance π-π stacking interactions in receptor binding . Pyridine and pyrido-pyrimidinone cores () introduce nitrogen atoms that may alter solubility and hydrogen-bonding capacity.
Piperazine Substituent Effects :
- The 2,5-dimethylphenyl group on piperazine is shared with Compound 22 but differs from the 3,4-dimethylphenyl group in . Substitution patterns on the aryl ring influence steric bulk and receptor selectivity; for example, 2,5-dimethylphenyl may optimize binding to dopamine D3 receptors over D2 subtypes .
Sulfonyl Group Positioning: The target compound’s sulfonyl group bridges the piperazine and thiophene-carboxamide, whereas Compound 22 attaches it to pyridine.
Pharmacological Implications
While biological data for the target compound are unavailable, insights can be inferred from analogs:
- Receptor Binding : Piperazine derivatives often target serotonin (5-HT1A/2A) or dopamine receptors. The 2,5-dimethylphenyl group may enhance selectivity for D3 receptors, as seen in similar antipsychotic candidates .
- Metabolic Stability : Sulfonamide-linked thiophene (target) versus pyridine (Compound 22) may influence cytochrome P450 metabolism. Thiophene’s lower polarity could improve oral bioavailability compared to pyridine derivatives .
Computational and Patent Landscape
- Docking Studies : AutoDock4 () could model the target compound’s binding to receptors. Flexible sidechain docking might reveal differences in binding modes compared to pyridine-based analogs .
- Patent Relevance: Piperazine-containing compounds in and highlight commercial interest. The target’s unique thiophene-sulfonyl-carboxamide structure may offer intellectual property advantages over existing pyridine or pyrimidinone derivatives .
Biological Activity
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide is a synthetic compound characterized by its complex structure, which includes a piperazine ring, a thiophene ring, and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name is 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide. The structure can be summarized as follows:
| Component | Structure Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms |
| Thiophene Ring | A five-membered ring containing sulfur |
| Sulfonyl Group | A functional group containing sulfur and oxygen |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine moiety is known for its ability to bind to dopamine and serotonin receptors, which may contribute to its potential therapeutic effects in treating neurological disorders.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Biological Activity
Research indicates that 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, related piperazine derivatives have demonstrated selective toxicity towards leukemia cells in vitro .
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it is hypothesized that this compound may possess anxiolytic or antidepressant properties through modulation of serotonin receptors .
- Antimicrobial Properties : Some studies have indicated that thiophene derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Cytotoxic Evaluation : In a study evaluating various piperazine derivatives against human tumor cell lines, certain compounds demonstrated significant cytotoxicity, particularly towards leukemia cells. The structure-activity relationship indicated that modifications in the piperazine and thiophene rings could enhance activity .
- Neurotransmitter Interaction Studies : Research on related compounds has shown that modifications in the piperazine structure can lead to increased binding affinity to serotonin receptors, indicating potential for developing new antidepressants .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
